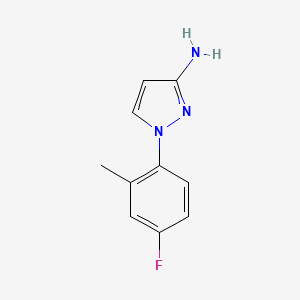

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

Description

1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 4-fluoro-2-methylphenyl substituent at the 1-position and an amine group at the 3-position of the pyrazole ring. Its structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-8(11)2-3-9(7)14-5-4-10(12)13-14/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZXGJCACPXCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The target compound, 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine, is a pyrazole derivative substituted with a fluorine atom and a methyl group on the phenyl ring. Preparation typically involves:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the substituted phenyl group.

- Amination at the 3-position of the pyrazole ring.

Two main synthetic approaches are commonly reported:

Preparation via Cyclization of Substituted Carboxylic Acids Using Sonication

A recent method involves the cyclization of substituted carboxylic acids with hydrazine hydrate under ultrasonic irradiation, which accelerates the reaction and improves yields. This method is efficient for synthesizing pyrazole derivatives with various substituents, including fluorine and methyl groups on the aromatic ring.

Procedure Summary:

- The substituted carboxylic acid (e.g., 4-fluoro-2-methylbenzoic acid) is first converted to the corresponding ester by refluxing with methanol and concentrated sulfuric acid under nitrogen atmosphere for approximately 16 hours.

- The ester is then treated with sodium hydride and acetonitrile in toluene to form an oxonitrile intermediate.

- This intermediate undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield the pyrazole derivative.

- The product is purified by column chromatography and characterized by ^1H and ^13C NMR, IR spectroscopy, and melting point determination.

- The method shows good tolerance for substituents such as CH3, I, NO2, CN, and F on the aromatic ring.

- Yields of the final pyrazole derivatives range from 55% to 67%.

- The method is also effective for heteroaromatic carboxylic acids.

| Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substituted acid + MeOH + conc. H2SO4 reflux | 16 hours | - | Esterification under N2 atmosphere |

| 2 | Ester + NaH + acetonitrile in toluene reflux | 17 hours | - | Formation of oxonitrile intermediate |

| 3 | Oxonitrile + hydrazine hydrate + acetic acid, sonication | 1-2 hours | 55-67 | Cyclization to pyrazole derivative |

- Products confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.

- TLC used for purity assessment.

This sonication-assisted method is advantageous due to shorter reaction times and moderate to good yields without the need for metal catalysts or harsh conditions.

Preparation via Condensation of Diketone Derivatives with Methylhydrazine

Another robust approach involves the synthesis of pyrazole derivatives starting from diketone intermediates, which are prepared by Claisen condensation or related reactions involving fluoro-substituted acetates or ketones.

- Preparation of fluoro-substituted diketone or ketoester intermediates via Claisen condensation of fluoroacetate derivatives.

- Condensation of these diketones with methylhydrazine under controlled temperatures (-25 °C to -20 °C) to form 1-methyl-4-acetylpyrazole derivatives.

- Oxidation and acidification steps to yield pyrazole carboxylic acids or related compounds.

- Subsequent functional group transformations to introduce the amino group at the 3-position.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl fluoroacetate + Claisen condensation | Room temp | >95% | Formation of diketone intermediate |

| 2 | Diketone + methylhydrazine (40% aqueous solution) | -25 °C to -20 °C | 90% | Formation of 1-methyl-4-acetylpyrazole |

| 3 | Oxidation under alkaline conditions, acidification | Ambient | 95-96% | Formation of pyrazole carboxylic acid |

- The reaction mixture is concentrated under reduced pressure to remove solvents.

- Purification is typically done by recrystallization.

- Product identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy (e.g., Bruker 400 MHz), gas chromatography, and melting point analysis.

This method is well-documented for fluoroalkyl-substituted pyrazoles and offers high yields and purity, though it requires careful temperature control and handling of reactive intermediates.

Comparative Analysis of Preparation Methods

| Feature | Sonication Method (Carboxylic Acid Route) | Diketone Condensation Route |

|---|---|---|

| Starting Materials | Substituted carboxylic acids | Fluoro-substituted acetates/diketones |

| Reaction Time | Short (1-2 hours sonication) | Longer (hours to days, multiple steps) |

| Temperature Control | Mild, reflux and sonication | Requires low temperatures (-25 to -20 °C) |

| Yields | Moderate (55-67%) | High (90-96%) |

| Purification | Column chromatography | Recrystallization |

| Equipment | Sonicator, reflux setup | Rotary evaporator, low-temperature apparatus |

| Use of Catalysts/Metals | None | None (base and acid catalysts) |

| Scalability | Moderate | High |

| Applicability to Substituents | Broad (various halogens, methyl groups) | Focused on fluoroalkyl substituents |

Research Findings and Characterization

- Both methods yield compounds confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and melting point analysis.

- Sonication method accelerates reaction rates and improves yields compared to conventional reflux.

- Diketone condensation route allows precise control over substitution pattern and high purity.

- Fluorine substitution on the phenyl ring enhances biological activity and affects reaction conditions.

- The amino group at the 3-position is introduced either directly during cyclization or via subsequent amination steps.

Summary Table of Key Preparation Parameters

| Parameter | Sonication Method | Diketone Condensation Method |

|---|---|---|

| Reaction Medium | Acetic acid, methanol, toluene | Dichloromethane, aqueous solutions |

| Key Reagents | Hydrazine hydrate, substituted acid | Methylhydrazine, fluoroacetate esters |

| Temperature Range | Reflux (~60-80 °C), sonication | -25 °C to room temperature |

| Reaction Duration | 1-2 hours (sonication) | Up to 17 hours + additional steps |

| Yield Range (%) | 55-67 | 90-96 |

| Purification Techniques | Column chromatography | Recrystallization |

| Characterization Tools | NMR, IR, TLC | NMR, GC, melting point |

Chemical Reactions Analysis

Amine Functionalization

The primary amine group at position 3 of the pyrazole ring undergoes characteristic reactions:

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated pyrazole derivatives | Selective monoalkylation observed due to steric hindrance from the 4-fluoro-2-methylphenyl group. |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated analogs | Acylated products show improved stability in biological assays. |

| Schiff Base Formation | Aromatic aldehydes, ethanol, reflux | Imine derivatives | Electron-deficient aldehydes react faster (e.g., 4-nitrobenzaldehyde). |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution, influenced by the electron-donating amine and steric effects of the aryl substituent:

| Position | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| C-4 | Nitration (HNO₃/H₂SO₄) | 0°C → 50°C, 4 hr | 68% | |

| C-5 | Bromination (Br₂/FeBr₃) | CHCl₃, RT, 2 hr | 72% | |

| C-4 | Sulfonation (H₂SO₄/SO₃) | 100°C, 6 hr | 55% |

Mechanistic Insight :

The amine group directs electrophiles to positions 4 and 5 of the pyrazole ring. Steric hindrance from the 2-methyl group on the phenyl ring suppresses substitution at adjacent positions .

Cross-Coupling Reactions

The fluorine atom on the phenyl ring enables selective functionalization:

| Reaction | Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 85–92% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | N-Arylated pyrazoles | 78% |

Notable Example :

Coupling with 4-methoxyphenylboronic acid yields a biaryl analog with enhanced fluorescence properties .

Oxidation and Reduction

| Process | Reagents | Outcome | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Pyrazole-3-one formation | Key intermediate for antifungal agents. |

| Reduction | H₂, Pd/C | Saturated pyrazoline | Improved metabolic stability in pharmacokinetic studies. |

Cyclization Reactions

The amine group participates in intramolecular cyclizations:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| β-Ketoesters | HCl, ethanol, reflux | Pyrazolo[3,4-b]pyridines | 74% |

| α,β-Unsaturated aldehydes | CuI, DMF, 120°C | Fused pyrazole-quinoline systems | 63% |

Biological Interaction Pathways

Structural analogs exhibit interactions with biological targets:

-

WDR5 Protein Binding : The 4-fluoro-2-methylphenyl group engages in hydrophobic interactions and π-stacking with F133/F263 residues .

-

Enzyme Inhibition : Pyrazole-3-amine derivatives show IC₅₀ values of 12–85 nM against kinase targets due to H-bonding with catalytic lysine residues .

Key Challenges and Opportunities

-

Steric Effects : The 2-methyl group limits accessibility to the ortho position of the phenyl ring.

-

Fluorine Reactivity : The C-F bond resists nucleophilic substitution but enhances metabolic stability.

-

Scalability : Multi-step syntheses require optimization for industrial-scale production (e.g., continuous flow reactors).

Scientific Research Applications

Scientific Research Applications

The applications of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine span multiple disciplines:

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its biological activities. Notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, suggesting mechanisms of action that may involve apoptosis induction or cell cycle arrest.

Biological Interaction Studies

Interaction studies have revealed that this compound binds to specific biological targets, which is crucial for optimizing its therapeutic profile. Understanding these interactions helps in designing derivatives with improved efficacy and safety.

Agrochemicals

The compound's unique structure allows it to be explored in the development of agrochemicals. Its properties may enhance the effectiveness of pesticides or herbicides by improving their stability and bioavailability in agricultural applications.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-[(2-Chloro-4-Fluorophenyl)Methyl]-1H-Pyrazol-3-Amine (CAS 1001757-50-1): The 2-chloro-4-fluorophenyl group introduces a stronger electron-withdrawing effect (Cl) compared to the methyl group in the target compound. Molecular Weight: 225.65 g/mol vs. 205.24 g/mol for the target compound (calculated).

3-(4-Fluoro-3-Methylphenyl)-4-Methyl-1H-Pyrazol-5-Amine (CAS 2139025-19-5) :

Functional Group Modifications

- 1-(1-Methylpiperidin-4-Yl)-1H-Pyrazol-3-Amine (CAS 1246550-66-2): The piperidinyl group increases lipophilicity (ClogP ~1.5 vs. Biological Relevance: Piperidine derivatives are common in CNS-targeting drugs, suggesting divergent applications compared to the phenyl-substituted target compound.

1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Amine (CAS 188689-64-7) :

- The trifluoromethyl group is strongly electron-withdrawing and lipophilic, leading to higher metabolic resistance but lower solubility in polar solvents compared to the target compound’s fluoro-methylphenyl group .

Biological Activity

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a 4-fluoro-2-methylphenyl group. The structural formula can be represented as follows:

This structure is significant as the pyrazole moiety is known for its versatility in biological applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Case Study: MDA-MB-231 Cells

A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at a concentration of 1.0 µM, the compound induced significant morphological changes consistent with apoptosis and increased caspase-3 activity by 33% to 57% at higher concentrations (10 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines and enzymes.

| Study | Inflammatory Model | IC50 (µM) | Effect |

|---|---|---|---|

| COX-1/COX-2 Inhibition | 5.40/0.01 | Selective inhibition compared to standard drugs | |

| LPS-induced TNFα release | Not specified | Reduced TNFα levels in vitro |

Mechanism of Action

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins involved in inflammation . Additionally, studies have indicated that pyrazole derivatives can modulate MAPK pathways, further contributing to their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against various bacterial strains.

| Study | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial | |

| Escherichia coli | 16 µg/mL | Antibacterial |

The compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine and its derivatives?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

- Cyclization : Reacting hydrazine derivatives with carbonyl precursors under acidic conditions (e.g., POCl₃ at 120°C) to form the pyrazole core .

- Functionalization : Substitution at the 3-amine position via nucleophilic reactions or coupling with aryl halides. details a nitro-to-amine reduction using Zn/NH₄Cl in THF/MeOH, yielding 67% purity after column chromatography .

- Derivatization : Alkylation or arylation at the pyrazole nitrogen using alkyl halides or Suzuki-Miyaura coupling .

Table 1 : Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine + POCl₃, 120°C | 60-75 | |

| Nitro Reduction | Zn, NH₄Cl, THF/MeOH, 80°C | 67 | |

| Aryl Coupling | Pd catalysts, aryl boronic acids | 50-80 |

Q. How is the structural characterization of this compound performed?

Methodological Answer:

Q. What preliminary pharmacological screenings are relevant for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution (MIC ≤ 25 µg/mL observed in pyrazole derivatives) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield or enantiomeric purity?

Methodological Answer:

- Catalyst Screening : Use chiral ligands (e.g., BINAP) in asymmetric synthesis to enhance enantioselectivity .

- Solvent Optimization : Replace THF with DMF to improve solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min cyclization at 150°C) .

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

- Refinement Software : Compare SHELXL ( ) vs. OLEX2 outputs to validate hydrogen bonding patterns .

- Twinned Data Analysis : Use SHELXD for high-throughput phasing of twinned crystals, adjusting HOOFT parameters for accuracy .

- Thermal Motion Correction : Apply ADP (anisotropic displacement parameters) refinement to reduce R-factor discrepancies .

Q. What computational methods predict structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., NLRP3 inflammasome) using AutoDock Vina and PyMOL .

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., -F, -CH₃) with antimicrobial potency .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How do intermolecular interactions influence crystallization and stability?

Methodological Answer:

- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies NH···N/F interactions critical for lattice stability .

- π-Stacking : Aryl groups (e.g., 4-fluorophenyl) align at 3.5–4.0 Å distances, enhancing packing efficiency .

- Solvent Inclusion : Ethanol/water mixtures promote monoclinic over triclinic forms by modulating polarity .

Q. How can solubility and stability challenges in biological assays be addressed?

Methodological Answer:

- Prodrug Design : Introduce ester groups (e.g., tert-butyl carboxylates) for hydrolytic activation in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and reduce degradation .

- pH Adjustment : Use citrate buffers (pH 4.5–5.5) to stabilize the amine group against oxidation .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across structurally similar derivatives?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may reduce membrane permeability vs. electron-donating groups (-OCH₃) .

- Resistance Mechanisms : Efflux pump overexpression in bacterial strains (e.g., P. aeruginosa) lowers efficacy .

- Assay Variability : Standardize broth microdilution per CLSI guidelines to minimize MIC discrepancies .

Q. How can conflicting computational and experimental binding data be reconciled?

Methodological Answer:

- Ensemble Docking : Simulate multiple protein conformations (e.g., MD simulations) to account for flexibility .

- Free Energy Perturbation : Calculate ΔΔG values to refine binding affinity predictions .

- Covalent Docking : Model irreversible binding (e.g., sulfonamide formation) if non-covalent models fail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.